
1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride, commonly known as Dizocilpine or MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was initially discovered as a potential anesthetic agent in the 1970s, but its development was halted due to its side effects. However, it has since gained attention in the field of neuroscience for its ability to block NMDA receptors, which has led to its use in various research applications.
Mécanisme D'action
Dizocilpine acts as a non-competitive antagonist of the 1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride receptor by binding to a site within the ion channel pore and blocking the flow of ions through the channel. This results in the inhibition of excitatory neurotransmission and the disruption of synaptic plasticity.
Biochemical and Physiological Effects:
The blockade of 1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride receptors by Dizocilpine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. Additionally, Dizocilpine has been shown to induce oxidative stress and inflammation, which may contribute to its neurotoxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Dizocilpine in lab experiments is its ability to selectively block 1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride receptors, which allows for the investigation of the specific role of these receptors in various physiological and pathological processes. However, Dizocilpine has several limitations, including its potential neurotoxicity and the fact that it may not accurately reflect the physiological conditions of the brain.
Orientations Futures
There are several future directions for the use of Dizocilpine in neuroscience research. One area of interest is the investigation of the role of 1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride receptors in neurodegenerative diseases, such as Parkinson's and Huntington's disease. Additionally, there is growing interest in the use of Dizocilpine as a potential therapeutic agent for various neurological disorders, including depression and schizophrenia. Finally, there is a need for further research into the potential neurotoxic effects of Dizocilpine and the development of safer alternatives for studying 1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride receptors.
Méthodes De Synthèse
The synthesis of Dizocilpine involves several steps, starting with the condensation of 4-piperidone with cyclopentanone to form 1-(1-cyclopentyl)-4-piperidone. This intermediate is then reacted with 1,3-dimethyl-4-chlorobenzene to form 1-(1-cyclopentyl)-4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine. The final step involves the reaction of this intermediate with hydrochloric acid to form the hydrochloride salt of Dizocilpine.
Applications De Recherche Scientifique
Dizocilpine has been widely used in neuroscience research to study the role of 1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride receptors in various physiological and pathological processes. It has been shown to be particularly useful in studying synaptic plasticity, learning, and memory. Additionally, Dizocilpine has been used to investigate the role of 1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride receptors in various neurological disorders, including schizophrenia, depression, and Alzheimer's disease.
Propriétés
Numéro CAS |
101710-79-6 |
|---|---|
Nom du produit |
1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride |
Formule moléculaire |
C19H28ClNO3 |
Poids moléculaire |
367.9 g/mol |
Nom IUPAC |
(1,3-dimethylpiperidin-1-ium-4-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride |
InChI |
InChI=1S/C20H29NO3.ClH/c1-15-14-21(2)13-12-18(15)24-19(22)20(23,17-10-6-7-11-17)16-8-4-3-5-9-16;/h3-5,8-9,15,17-18,23H,6-7,10-14H2,1-2H3;1H |
Clé InChI |
RMDPHNMFYDYHDP-UHFFFAOYSA-N |
SMILES |
CC1C[NH+](CCC1OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Cl-] |
SMILES canonique |
CC1C[NH+](CCC1OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Cl-] |
Synonymes |
1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



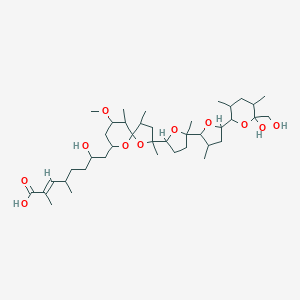
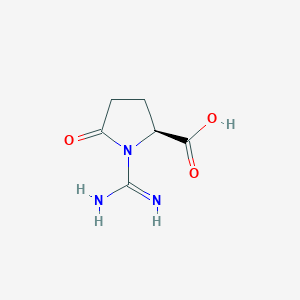



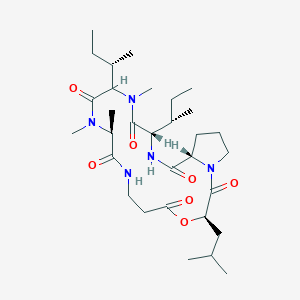
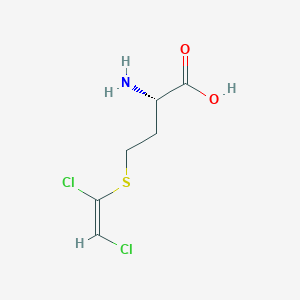
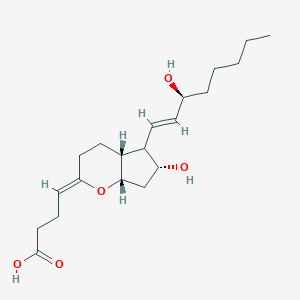
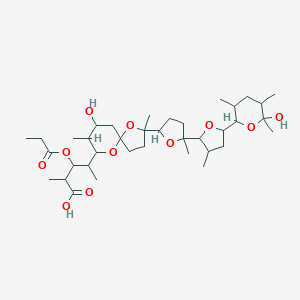
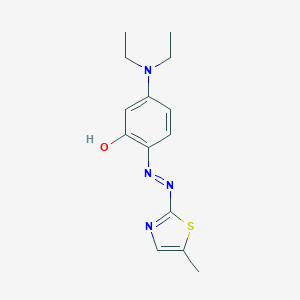
![N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide](/img/structure/B217420.png)
![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)

